3β,5α-Tetrahydronorethisterone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3β,5α-Tetrahydronorethisterone-d5 is a deuterium-labeled derivative of 3β,5α-Tetrahydronorethisterone, which is a tetrahydro derivative of norethindrone. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of norethindrone and its derivatives .
Mechanism of Action
Target of Action
3β,5α-Tetrahydronorethisterone-d5 is a tetrahydro derivative of norethindrone (NET) Given that it is a derivative of norethindrone, it may interact with similar targets, such as cytosolic sulfotransferases .
Mode of Action
The exact mode of action of this compound is not clearly stated in the available resources. As a derivative of norethindrone, it may share similar interactions with its targets. Norethindrone is known to inhibit cytosolic sulfotransferases , which are enzymes involved in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.
Biochemical Pathways
Based on its relation to norethindrone, it may influence pathways involving the metabolism of various compounds by sulfotransferases .
Result of Action
As a derivative of norethindrone, it may have similar effects, such as the inhibition of cytosolic sulfotransferases , potentially altering the metabolism of various compounds within the cell.
Biochemical Analysis
Biochemical Properties
3β,5α-Tetrahydronorethisterone-d5 interacts with various enzymes and proteins. It is an impurity of Norethindrone, which is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases.
Cellular Effects
It is known that it is a non-aromatizable metabolite of norethindrone that induces estrogen-dependent pituitary progestin receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen-dependent pituitary progestin receptors . This interaction suggests that it may have a role in modulating hormonal activity.
Temporal Effects in Laboratory Settings
It is used as a reference standard in the analysis of progestin levels in biological samples .
Dosage Effects in Animal Models
It is known that norethisterone, from which this compound is derived, has almost abolished androgenic activity in rodent bioassays .
Metabolic Pathways
Transport and Distribution
Subcellular Localization
It is known that it is a tetrahydro derivative of norethindrone (NET) .
Preparation Methods
The synthesis of 3β,5α-Tetrahydronorethisterone-d5 involves the incorporation of deuterium atoms into the 3β,5α-Tetrahydronorethisterone molecule. The synthetic route typically involves the reduction of norethindrone using deuterium-labeled reducing agents under controlled conditions. Industrial production methods may involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterium-labeled compound .
Chemical Reactions Analysis
3β,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or other substitution reactions can be performed using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
3β,5α-Tetrahydronorethisterone-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the metabolic pathways of norethindrone.
Biology: The compound is used to study the biological activities and interactions of norethindrone derivatives with various enzymes and receptors.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of norethindrone-based drugs.
Industry: It is used in the development and testing of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
3β,5α-Tetrahydronorethisterone-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3β,5α-Tetrahydronorethisterone: The non-deuterated version of the compound, used in similar research applications.
Norethindrone: A widely used synthetic progestin in oral contraceptives and hormone replacement therapy.
Norethindrone acetate: Another derivative of norethindrone with similar biological activities but different pharmacokinetic properties.
Properties
CAS No. |
122605-89-4 |
---|---|
Molecular Formula |
C₂₀H₂₅D₅O₂ |
Molecular Weight |
307.48 |
Synonyms |
(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol; 19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5; 17α-Ethynyl-5α-estrane-3α,17β-diol-d5; 17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.